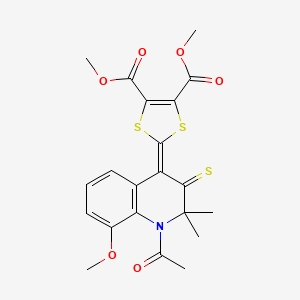
dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C21H21NO6S3 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 331944-37-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its pharmacological potential.
- Molecular Formula : C25H24N2O8S3
- Molecular Weight : 576.66 g/mol
- Boiling Point : Approximately 776.2 °C (predicted)
- Density : 1.53 g/cm³ (predicted)
- pKa : -0.95 (predicted)
These properties indicate that the compound is a complex organic molecule with multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It acts as an electrophile, which can react with nucleophiles, leading to diverse biochemical effects. The compound has been noted for its potential in inhibiting specific enzyme pathways and modulating cellular signaling processes, which are critical for therapeutic applications.
Antitumor Activity
Recent studies have indicated that derivatives of dithioloquinoline compounds exhibit significant antitumor activity. For instance, research utilizing molecular modeling and computer screening identified several compounds with promising antitumor properties. The study demonstrated that certain derivatives exhibited over 85% inhibition against various kinases associated with cancer growth .
Antimicrobial Effects
The antimicrobial activity of dimethyl 2-(1-acetyl-8-methoxy...) has been explored in various contexts. Compounds within the same structural family have shown effectiveness against bacterial and fungal pathogens, surpassing the efficacy of conventional antibiotics like ampicillin and ketoconazole . This suggests a potential application in treating infections resistant to standard therapies.
Anti-inflammatory Properties
Research has also indicated that this compound exhibits anti-inflammatory effects comparable to established anti-inflammatory medications such as indomethacin. The anti-inflammatory activity was experimentally confirmed alongside predictions made using software tools designed to forecast biological activity .
Case Study 1: Kinase Inhibition
A study focused on the inhibitory effects of dithioloquinoline derivatives on human kinases revealed significant findings:
- JAK3 Inhibition : Compounds showed IC50 values ranging from 0.36 μM to 0.46 μM.
- NPM1-ALK Activity : Notable inhibition was observed with IC50 values of 0.25 μM for one derivative, indicating strong potential for targeted cancer therapies .
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties:
- Compounds were tested against a range of bacterial strains.
- Results indicated superior efficacy compared to traditional antibiotics, highlighting their potential as new antimicrobial agents in clinical settings .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C21H21NO6S3 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
dimethyl 2-(1-acetyl-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C21H21NO6S3/c1-10(23)22-14-11(8-7-9-12(14)26-4)13(17(29)21(22,2)3)20-30-15(18(24)27-5)16(31-20)19(25)28-6/h7-9H,1-6H3 |
InChI Key |
ZYVDPJYPOAMEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=CC=C2OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















